

Edifenphos (CAS No. 17109-49-8): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Edifenphos

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Edifenphos, with the CAS registry number 17109-49-8, is an organophosphate fungicide.[1][2] It has been primarily used in agriculture to control fungal diseases in rice, such as rice blast caused by *Pyricularia oryzae*. [3] This technical guide provides an in-depth overview of the chemical and physical properties, toxicological profile, metabolic pathways, and analytical methodologies for **Edifenphos**. The information is intended to support research, scientific investigation, and professionals in drug development.

Chemical and Physical Properties

Edifenphos is chemically known as O-ethyl S,S-diphenyl phosphorodithioate.[1][4] The technical product is a yellow to light brown liquid with a characteristic odor.[5][6] It is stable in acidic conditions but hydrolyzes in alkaline environments, particularly at higher temperatures. [5][7]

Property	Value	Reference
Molecular Formula	C ₁₄ H ₁₅ O ₂ PS ₂	[1][4][5][8][9][10][11]
Molecular Weight	310.37 g/mol	[1][4][5][9][10][11]
Melting Point	-25 °C	[1][5][6][8][12]
Boiling Point	154 °C at 1.33 Pa	[5]
Density	1.23 g/cm ³ at 20 °C	[1][5]
Vapor Pressure	1.3 x 10 ⁻² Pa at 20 °C	[5]
Water Solubility	56 mg/L at 20 °C	[5]
Solubility in Organic Solvents	Soluble in methanol, ether, chloroform, acetone, benzene, xylene.	[5][13]
Log P (Octanol/Water Partition Coefficient)	3.48	[6]

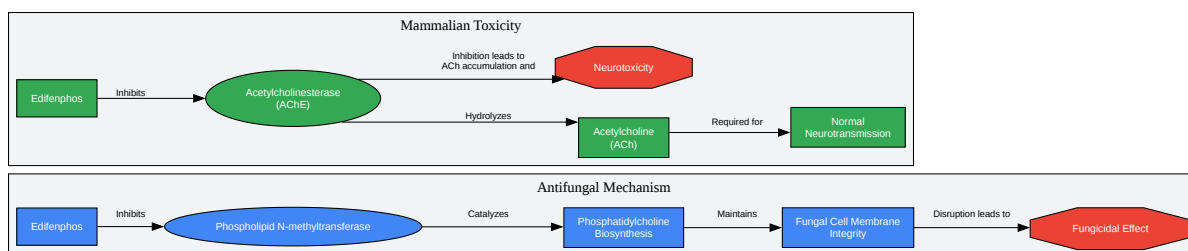
Toxicological Profile

Edifenphos is classified as a moderately toxic compound.[7][13] The primary mechanism of toxicity in mammals is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for nerve function.[2][7]

Metric	Value	Species	Reference
LD ₅₀ (Oral)	100 mg/kg	Rat	[6]
LD ₅₀ (Oral)	143 mg/kg	Mouse	[6]
LD ₅₀ (Intraperitoneal)	25.5 mg/kg (female), 66.5 mg/kg (male)	Rat	[5][6]
LC ₅₀ (Inhalation, 4h)	650 mg/m ³	Rat	[6][7]
No-Observed-Effect Level (NOEL)	5 ppm in the diet (0.25 mg/kg bw)	Rat	[3]
No-Observed-Effect Level (NOEL)	10 ppm in the diet (1.53 mg/kg bw)	Mouse	[3]
No-Observed-Effect Level (NOEL)	20 ppm in the diet (0.58 mg/kg bw)	Dog	[3]

Mechanism of Action and Signaling Pathways

The primary antifungal action of **Edifenphos** is the inhibition of phosphatidylcholine (PC) biosynthesis in fungal cells.[1][14] This is achieved by inhibiting the enzyme phospholipid N-methyltransferase, which is involved in the methylation pathway of PC synthesis.[14] This disruption of the fungal cell membrane integrity leads to its fungicidal effect. In mammals, the principal mechanism of toxicity is the inhibition of acetylcholinesterase.

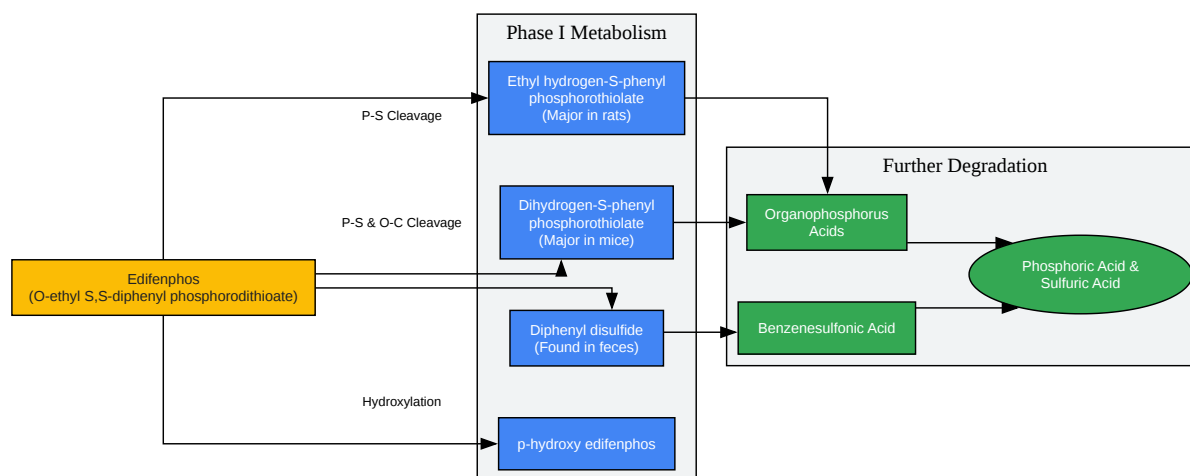


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Figure 1: Dual mechanism of action of **Edifenphos** in fungi and mammals.

Metabolic Pathways

Edifenphos is rapidly absorbed and metabolized in mammals following oral administration.^[15] The primary metabolic pathway involves the cleavage of the phosphorus-sulfur (P-S) bond.^[15] The major metabolites are formed through the loss of phenyl, thiophenyl, and ethyl groups, ultimately leading to the formation of organophosphorus acids, phosphoric acid, and sulfuric acid.^[7]



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Figure 2: Simplified metabolic pathway of **Edifenphos**.

Experimental Protocols

Residue Analysis in Rice by Gas Chromatography (GC)

This protocol outlines a general procedure for the determination of **Edifenphos** residues in rice, based on established methods.^{[15][16]}

a. Sample Preparation (QuEChERS-based)^{[1][17][18]}

- Homogenize 10 g of rice sample with 10 mL of water.
- Add 10 mL of acetonitrile and shake vigorously for 1 minute.

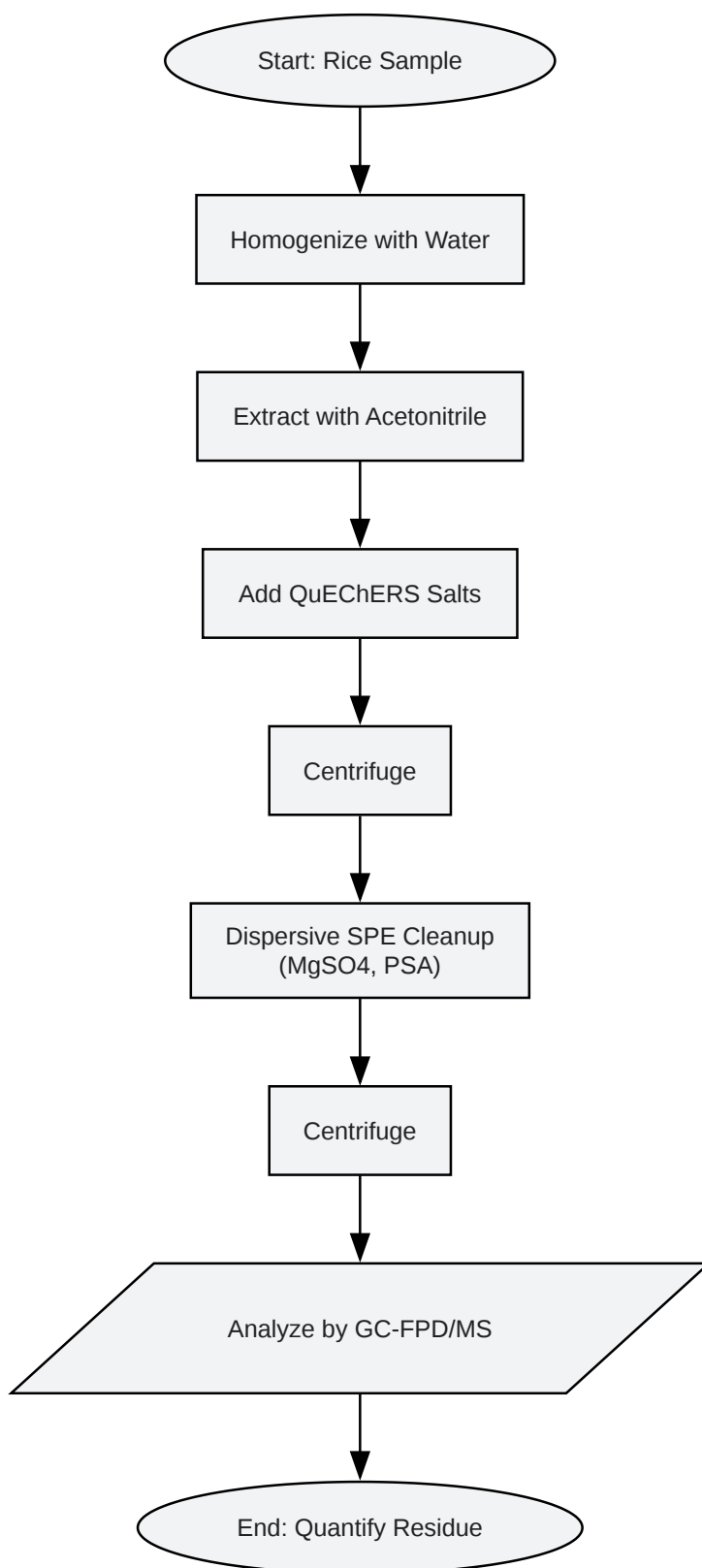
- Add 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
- Shake for 1 minute and centrifuge at 3000 rpm for 5 minutes.
- Transfer an aliquot of the upper acetonitrile layer for cleanup.
- For cleanup, add 150 mg of anhydrous magnesium sulfate and 25 mg of primary secondary amine (PSA) sorbent per mL of extract.
- Vortex for 30 seconds and centrifuge at high speed for 1 minute.
- The supernatant is ready for GC analysis.

b. Instrumentation

- Gas chromatograph equipped with a Flame Photometric Detector (FPD) or a Mass Spectrometer (MS).[\[15\]](#)
- Column: DB-5MS or equivalent (30 m x 0.25 mm ID, 0.25 μ m film thickness).
- Carrier gas: Helium at a constant flow rate.
- Injector temperature: 250 °C.
- Oven temperature program: Initial temperature of 70 °C for 2 minutes, ramp at 25 °C/min to 150 °C, then ramp at 10 °C/min to 280 °C and hold for 5 minutes.
- Detector temperature (FPD): 250 °C.

c. Data Analysis

- Quantification is performed using an external standard calibration curve prepared in a blank matrix extract.



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Figure 3: Workflow for **Edifenphos** residue analysis in rice.

In Vitro Metabolism using Liver Microsomes

This protocol provides a framework for studying the metabolism of **Edifenphos** using liver microsomes.[\[12\]](#)[\[19\]](#)

a. Reagent Preparation

- Liver microsomes (human or other species of interest).
- NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase).
- Phosphate buffer (pH 7.4).
- **Edifenphos** stock solution in a suitable solvent (e.g., DMSO).

b. Incubation

- Pre-incubate liver microsomes (e.g., 0.5 mg/mL) in phosphate buffer at 37 °C for 5 minutes.
- Add **Edifenphos** to the microsomal suspension to achieve the desired final concentration.
- Initiate the metabolic reaction by adding the NADPH regenerating system.
- Incubate at 37 °C with shaking for a specified time course (e.g., 0, 15, 30, 60 minutes).
- Terminate the reaction by adding a cold organic solvent (e.g., acetonitrile).

c. Sample Analysis

- Centrifuge the terminated reaction mixture to pellet the protein.
- Analyze the supernatant for the disappearance of the parent compound and the formation of metabolites using LC-MS/MS.

Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method for measuring AChE activity.[\[11\]](#)[\[20\]](#)[\[21\]](#)

a. Reagent Preparation

- Acetylcholinesterase (AChE) solution.
- Acetylthiocholine (ATCh) substrate solution.
- 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) solution.
- Phosphate buffer (pH 8.0).
- **Edifenphos** solutions at various concentrations.

b. Assay Procedure (96-well plate)

- In each well, add 140 μ L of phosphate buffer, 10 μ L of DTNB solution, and 10 μ L of AChE solution.
- Add 10 μ L of **Edifenphos** solution (or solvent for control) to the respective wells.
- Pre-incubate the plate for 10 minutes at 25 °C.
- Initiate the reaction by adding 10 μ L of ATCh solution.
- Immediately measure the absorbance at 412 nm kinetically for 10-15 minutes using a microplate reader.

c. Data Analysis

- Calculate the rate of the reaction (change in absorbance per minute).
- Determine the percent inhibition for each **Edifenphos** concentration compared to the control without the inhibitor.
- Calculate the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity).

Environmental Fate

Edifenphos has low to moderate persistence in the environment.[13] It is expected to have low mobility in soil.[7] Hydrolysis is a significant degradation pathway, especially under alkaline conditions, with a half-life of 19 days at pH 7 and 2 days at pH 9 at 25 °C.[7] It is also susceptible to photodegradation.[7]

Conclusion

This technical guide provides a comprehensive summary of the key properties and scientific data related to **Edifenphos** (CAS No. 17109-49-8). The tabulated data, pathway diagrams, and detailed experimental protocols are intended to be a valuable resource for researchers, scientists, and professionals in drug development working with this compound. The provided methodologies for residue analysis, in vitro metabolism, and enzyme inhibition assays offer a foundation for further investigation and application.

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